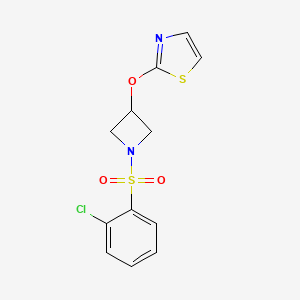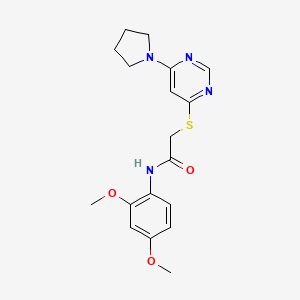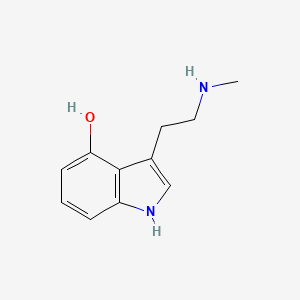
去裸盖菇素
描述
Norpsilocin (4-HO-NMT) is a tryptamine alkaloid discovered in 2017 in the psychedelic mushroom Psilocybe cubensis . It is hypothesized to be a dephosphorylated metabolite of baeocystin . Norpsilocin was found to be a near full agonist of the 5-HT 2A receptor and is more potent than psilocin .
Synthesis Analysis
Norpsilocin was synthesized and isolated as a white solid in 98% purity . The synthesis involved the extension of the N-methyl group of norpsilocin by a single methyl group, to give the corresponding secondary N-ethyl analogue (4-HO-NET) .
Molecular Structure Analysis
The solid-state structures of the naturally occurring psychoactive tryptamine norpsilocin {4-hydroxy-N-methyltryptamine (4-HO-NMT)} and its fumarate salt are reported . The freebase of 4-HO-NMT has a single molecule in the asymmetric unit joined together by N—H O and O—H O hydrogen bonds in a two-dimensional network parallel to the (100) plane .
Chemical Reactions Analysis
Norpsilocin, differing only by the loss of an N-methyl group, is devoid of psychedelic-like effects . These observations suggest that the secondary methylamine group in norpsilocin impacts its central nervous system (CNS) bioavailability but not its receptor pharmacodynamics .
Physical And Chemical Properties Analysis
Chemically, norpsilocin is psilocin with one less methyl group on the terminal nitrogen . Norpsilocin is also the presumed dephosphorylated metabolite of another magic mushroom compound, baeocystin .
科学研究应用
Psychopharmacology: Psychedelic Research
Norpsilocin, as a derivative of psilocybin, has been identified as a potential psychotropic agent . It is structurally similar to serotonin, which suggests its role in modulating serotonin receptors in the brain. This modulation can induce hallucinations and euphoria, making it a subject of interest for studying the treatment of mental disorders such as depression, anxiety, and PTSD.
Neuroscience: Neurotransmitter Studies
The structural similarity of Norpsilocin to neurotransmitters like serotonin also makes it valuable for neuroscience research. Studies focus on understanding neurotransmitter pathways and their impact on mood, cognition, and overall brain function. Norpsilocin’s interaction with the serotonin system can provide insights into the treatment of neurological disorders .
Synthetic Chemistry: Method Development
Recent advancements have led to the development of synthetic methods for producing Norpsilocin in the laboratory. This includes the synthesis of acyl chloride from 4-acetyoxyindole and oxalyl chloride, followed by a series of reactions to yield Norpsilocin . These methods are crucial for providing researchers with access to this compound for further study.
Pharmacology: Drug Design and Discovery
Norpsilocin’s antimicrobial properties have been explored, particularly its moderate inhibitory activities against both Gram-positive and Gram-negative bacterial strains . This opens up possibilities for drug design and discovery, aiming to develop new antimicrobial agents.
Material Science: Organic Semiconductor Research
Compounds structurally related to Norpsilocin, like thiophene derivatives, are used in material science. They play a significant role in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Research in this area could lead to the creation of new materials with unique electronic properties.
Biotechnology: Genetic Studies and Biosynthesis
The biosynthetic pathways of psilocybin and its derivatives, including Norpsilocin, are of great interest in biotechnology. Understanding these pathways can lead to the development of novel production methods for these compounds, which have various applications in psychiatry and biomedical fields .
作用机制
Target of Action
Norpsilocin, also known as 3-[2-(methylamino)ethyl]-1H-indol-4-ol, primarily targets the 5-HT2A receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, and is primarily found in the central and peripheral nervous system. It plays a key role in the neurotransmission of serotonin, which affects various biological and neurological processes such as anxiety, appetite, mood, and perception.
Mode of Action
Norpsilocin acts as a near full agonist at the 5-HT2A receptor . This means it binds to this receptor and activates it to produce a biological response. Specifically, it mimics the action of serotonin by binding to the 5-HT2A receptor, leading to a series of intracellular events, including the release of calcium from intracellular stores and activation of the MAPK pathway.
未来方向
Future research could focus on the psychedelic-like activity of Norpsilocin analogues . Extending the N-methyl group of norpsilocin by a single methyl group, to give the corresponding secondary N-ethyl analogue (4-HO-NET), was sufficient to produce psilocin-like activity . This suggests that modifications to the N-methyl group could lead to new compounds with similar psychedelic properties .
属性
IUPAC Name |
3-[2-(methylamino)ethyl]-1H-indol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-12-6-5-8-7-13-9-3-2-4-10(14)11(8)9/h2-4,7,12-14H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJOWJUQGYWRHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CNC2=C1C(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336988 | |
| Record name | Norpsilocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(methylamino)ethyl]-1H-indol-4-ol | |
CAS RN |
28363-70-4 | |
| Record name | Norpsilocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Norpsilocin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL6QDJ5TMQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is Norpsilocin and how does it differ from Psilocin?
A: Norpsilocin (4-hydroxy-N-methyltryptamine) is a tryptamine alkaloid found in psilocybin-containing mushrooms. It is structurally very similar to psilocin, the primary psychoactive metabolite of psilocybin. The key difference lies in the presence of a secondary methylamine group in norpsilocin, while psilocin has a tertiary dimethylamine group. This seemingly minor structural difference significantly impacts their effects in vivo [, ].
Q2: How does Norpsilocin interact with the serotonin 2A receptor?
A: Norpsilocin acts as a potent agonist at the serotonin 2A receptor (5-HT2A) in vitro []. This means it binds to the receptor and activates it, mimicking the effects of serotonin at this specific receptor subtype.
Q3: Does Norpsilocin produce the same psychedelic effects as Psilocin?
A: While norpsilocin shows potent activity at the 5-HT2A receptor in vitro, it is devoid of psychedelic-like effects in vivo, unlike psilocin []. Research suggests this discrepancy arises from differences in their central nervous system (CNS) bioavailability, likely due to the reduced lipophilicity of norpsilocin compared to psilocin [, ].
Q4: What are the metabolic pathways of Norpsilocin?
A: While detailed metabolic studies specifically on norpsilocin are limited, research suggests that it might be a metabolite of psilocin through the action of CYP2D6 enzyme []. This finding highlights the complex metabolic interplay between various tryptamine derivatives found in psilocybin-containing mushrooms.
Q5: Are there any known applications for Norpsilocin or its derivatives?
A: Currently, norpsilocin and its derivatives are primarily research chemicals used to explore the structure-activity relationships of tryptamine compounds and their interactions with various CNS targets. While their therapeutic potential remains to be fully elucidated, understanding their pharmacological profiles contributes to the broader investigation of psychedelic compounds for potential therapeutic applications [, ].
Q6: What is the significance of studying Norpsilocin in the context of psychedelic research?
A: Norpsilocin serves as a crucial molecule for understanding the subtle structure-activity relationships governing the psychedelic effects of tryptamines. By studying how modifications to its structure impact its pharmacological activity and CNS penetration, researchers can gain valuable insights into the design and development of potentially safer and more effective psychedelic-inspired therapeutics [, , ]. Additionally, investigating its metabolic pathways and interactions with other CNS targets can shed light on the complex pharmacological interplay within this class of compounds [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




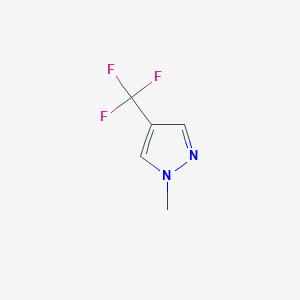
![3-[(4-Bromophenyl)methylsulfinylmethyl]-4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2860512.png)
![2-[(4-fluorophenyl)methyl]-5-methoxy-1H-1,3-benzodiazole hydrochloride](/img/structure/B2860514.png)
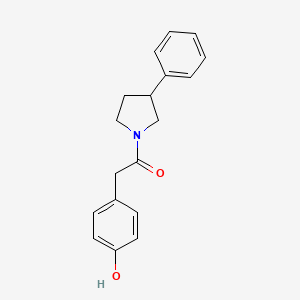
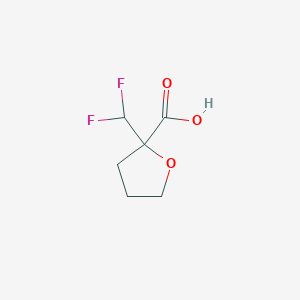
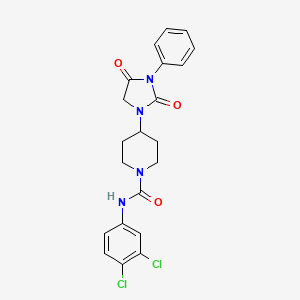
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2860521.png)
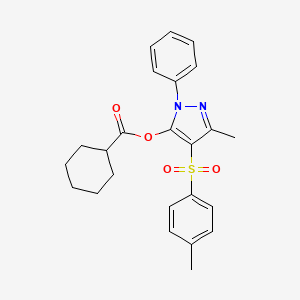
![4-methyl-N-(10a-morpholino-6b,7,8,9,10,10a-hexahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2860524.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2860525.png)
